molecular formula C5H6O3S B087276 5-Oxothiolane-3-carboxylic acid CAS No. 28525-50-0

5-Oxothiolane-3-carboxylic acid

Cat. No.: B087276
CAS No.: 28525-50-0
M. Wt: 146.17 g/mol
InChI Key: QLISCFVTVRXTSW-UHFFFAOYSA-N
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Description

5-Oxothiolane-3-carboxylic acid: is an organic compound with the molecular formula C5H6O3S. It is a derivative of thiolane, a five-membered sulfur-containing ring, and features both a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Oxothiolane-3-carboxylic acid can undergo further oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: The compound can be reduced to form thiolane-3-carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or anhydrides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alcohols (for esterification), amines (for amidation), acetic anhydride (for anhydride formation).

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of sulfur-containing heterocycles and their reactivity.

Biology:

  • Investigated for its potential role in biochemical pathways involving sulfur metabolism.
  • Used as a reference compound in the study of thiolane derivatives and their biological activities.

Medicine:

  • Explored for its potential therapeutic applications due to its unique structural features.
  • Studied for its interactions with biological targets and potential as a drug candidate.

Industry:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness:

  • The presence of both a ketone and a carboxylic acid functional group in 5-Oxothiolane-3-carboxylic acid makes it a versatile compound with unique reactivity and potential applications in various fields of research and industry.

Properties

IUPAC Name

5-oxothiolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3S/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLISCFVTVRXTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390030
Record name 5-oxothiolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28525-50-0
Record name 5-oxothiolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxothiolane-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Cyclisation of mercaptomethylbutanedioic acid by heating at from 100° C. to 160° C., with the removal of water, to form tetrahydro-5-oxo-3-thiophenecarboxylic acid of formula V (US 90-583537; Suppl. Vol.18, E III/IV, p. 5265).
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